molecular formula C30H31NP2 B14002437 N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide

N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide

Cat. No.: B14002437
M. Wt: 467.5 g/mol
InChI Key: VNOJHFIODVDTEX-UHFFFAOYSA-N
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Description

N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide is a complex organophosphorus compound. It is characterized by the presence of both phosphino and phosphinous amide groups, making it a versatile reagent in various chemical reactions. This compound is of significant interest in the field of organic synthesis and catalysis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide typically involves the reaction of diphenylphosphine with an appropriate amide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary phosphines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents at low temperatures.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DCM or THF.

Major Products

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the activation of substrates. This coordination chemistry is crucial for its role in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the amide functionality.

    Diphenylphosphinous amide: Similar structure but without the cyclopropyl group, leading to different reactivity and applications.

    N,N-Diphenylphosphinous amide: Another related compound with different substituents on the nitrogen atom.

Uniqueness

N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide is unique due to the presence of both phosphino and phosphinous amide groups, as well as the cyclopropyl substituent. This combination of features imparts distinct reactivity and makes it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C30H31NP2

Molecular Weight

467.5 g/mol

IUPAC Name

N,N-bis(diphenylphosphanyl)-1-(1-methylcyclopropyl)ethanamine

InChI

InChI=1S/C30H31NP2/c1-25(30(2)23-24-30)31(32(26-15-7-3-8-16-26)27-17-9-4-10-18-27)33(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25H,23-24H2,1-2H3

InChI Key

VNOJHFIODVDTEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C)N(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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